molecular formula C9H7F2NO4 B1391535 Ethyl 2,5-difluoro-4-nitrobenzoate CAS No. 1214367-00-6

Ethyl 2,5-difluoro-4-nitrobenzoate

Cat. No.: B1391535
CAS No.: 1214367-00-6
M. Wt: 231.15 g/mol
InChI Key: BKVLJZWOBHTSHB-UHFFFAOYSA-N
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Description

Ethyl 2,5-difluoro-4-nitrobenzoate is an organic compound with the molecular formula C9H7F2NO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a nitro group The ethyl ester group is attached to the carboxyl group of the benzoic acid

Mechanism of Action

In terms of pharmacokinetics, the properties of a compound like Ethyl 2,5-difluoro-4-nitrobenzoate would depend on factors such as its solubility, stability, and the presence of functional groups that might interact with biological molecules. For instance, the ethyl ester group (-COOC2H5) could potentially be hydrolyzed in the body to produce ethanol and a carboxylic acid .

The action environment of a compound refers to how factors such as pH, temperature, and the presence of other molecules might affect its stability and reactivity. For this compound, these factors could influence how readily it undergoes the reactions mentioned above .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5-difluoro-4-nitrobenzoate typically involves the nitration of ethyl 2,5-difluorobenzoate. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-difluoro-4-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Ethyl 2,5-difluoro-4-aminobenzoate.

    Substitution: Ethyl 2,5-difluoro-4-(substituted)benzoate.

    Hydrolysis: 2,5-difluoro-4-nitrobenzoic acid.

Scientific Research Applications

Ethyl 2,5-difluoro-4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and fluorinated aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Comparison with Similar Compounds

Ethyl 2,5-difluoro-4-nitrobenzoate can be compared with other similar compounds, such as:

    Ethyl 2,4-difluoro-5-nitrobenzoate: Similar structure but with different substitution pattern, leading to different chemical reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its physical properties and reactivity.

    2,5-Difluoro-4-nitrobenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity compared to the ester form.

Properties

IUPAC Name

ethyl 2,5-difluoro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-7(11)8(12(14)15)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVLJZWOBHTSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673271
Record name Ethyl 2,5-difluoro-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214367-00-6
Record name Ethyl 2,5-difluoro-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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